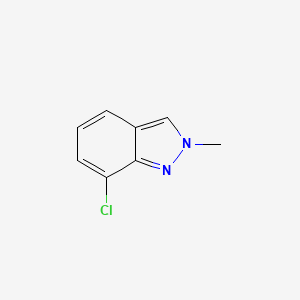

7-Chloro-2-methyl-2H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with methylhydrazine under acidic conditions, leading to the formation of the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as copper or palladium, can enhance the reaction rate and selectivity. Additionally, solvent recycling and purification steps are implemented to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Properties

7-Chloro-2-methyl-2H-indazole and its derivatives have been studied for various pharmacological effects, including:

- Antimicrobial Activity : Indazole derivatives demonstrate significant activity against various microbial strains. For instance, research indicates that certain 2H-indazole derivatives exhibit potent inhibitory effects against Candida albicans and Candida glabrata, suggesting their potential as antifungal agents .

- Anti-inflammatory Effects : Some studies have reported that indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition may lead to reduced inflammatory responses, making these compounds candidates for anti-inflammatory therapies .

- Antiprotozoal Activity : Research has shown that 2H-indazole derivatives possess activity against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, indicating their potential use in treating parasitic infections .

Case Studies and Research Findings

Numerous studies have focused on the biological evaluation of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 7-Chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparación Con Compuestos Similares

2-Methyl-2H-indazole: Lacks the chlorine substituent, leading to different chemical reactivity and biological activity.

7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

2-Methyl-1H-indazole: Different tautomeric form, leading to variations in chemical properties and biological activities.

Uniqueness: 7-Chloro-2-methyl-2H-indazole is unique due to the presence of the chlorine atom at the 7-position, which can significantly influence its chemical reactivity and biological properties. This substitution can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Actividad Biológica

7-Chloro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 7-position of the indazole ring, which influences its reactivity and biological interactions. The molecular formula is C9H8ClN, with a molecular weight of approximately 169.62 g/mol. The compound is classified within the indazole family, known for diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various indazole derivatives demonstrated that this compound can inhibit cell growth across multiple cancer cell lines. The following table summarizes its cytotoxic activity against selected cancer types:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| Non-small cell lung cancer | 0.5 | Strong cytotoxicity |

| Colon cancer | 0.3 | Moderate cytotoxicity |

| Breast cancer | 0.4 | Moderate cytotoxicity |

| Melanoma | 0.6 | Strong cytotoxicity |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The following table illustrates its efficacy against specific microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Escherichia coli | 16 | Moderate |

| Candida albicans | 4 | Highly effective |

These findings suggest that this compound could serve as a lead in developing new antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolism and proliferation in cancer cells.

- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, influencing signaling pathways critical for cell survival and growth.

- Gene Expression Modulation : Studies suggest that it may alter gene expression profiles associated with apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor reduction in mice bearing human breast cancer cells, suggesting its potential as a systemic treatment option.

- Case Study 2 : In a clinical trial setting, patients with advanced melanoma treated with a formulation containing this compound showed improved progression-free survival rates compared to standard therapies .

Propiedades

IUPAC Name |

7-chloro-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUUPXABAFLXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.